molecular formula C24H21FN2O3 B11569884 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11569884
M. Wt: 404.4 g/mol
InChI Key: RVQGFBUOVYBCBN-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (molecular formula: C₂₃H₁₉FN₂O₂) is a tricyclic heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a 4-fluorophenyl group at position 5, a 4-methoxyphenyl group at position 2, and a methoxy substituent at position 7 (). Key physicochemical properties include:

  • Molecular weight: 380.41 g/mol
  • SMILES: COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F
  • InChIKey: RMPDWYSTALCBRQ-UHFFFAOYSA-N

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21FN2O3/c1-28-18-12-8-15(9-13-18)20-14-21-19-4-3-5-22(29-2)23(19)30-24(27(21)26-20)16-6-10-17(25)11-7-16/h3-13,21,24H,14H2,1-2H3

InChI Key

RVQGFBUOVYBCBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)F

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name / CID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound 5-(4-Fluorophenyl), 7-OMe, 2-(4-OMePh) C₂₃H₁₉FN₂O₂ 380.41 Unknown; inferred cholinesterase modulation
5-(4-Chlorobenzyloxy) analog 5-[4-(4-Cl-benzyloxy)Ph], 2-Ph C₃₁H₂₇ClN₂O₄ 527.01 Higher lipophilicity (Cl substituent)
2-(4-Fluorophenyl)-5-(4-MePh) 5-(4-MePh), 2-(4-FPh) C₂₃H₁₉FN₂O 366.41 Reduced polarity (Me vs. OMe)
9-Bromo-5-(4-FPh)-2-(4-MePh) 9-Br, 5-(4-FPh), 2-(4-MePh) C₂₃H₁₈BrFN₂O 437.30 Enhanced electrophilicity (Br)
5-(4-t-BuPh) analog 5-(4-t-BuPh), 2-(4-OMePh) C₂₈H₂₉FN₂O₂ 444.49 Increased steric bulk (t-Bu)
Key Observations:
  • Halogen Substitution : Replacement of fluorine (target) with chlorine () or bromine () alters electronic properties. Bromine’s larger atomic radius may enhance binding affinity but increase cytotoxicity.
  • Methoxy vs.
  • Bulkier Groups : The tert-butyl substituent () introduces steric hindrance, which could reduce metabolic clearance but limit target engagement.

Physicochemical Properties

  • LogP : The target compound’s calculated LogP (~3.5) is lower than chlorinated analogs (LogP ~5.2, ), favoring better aqueous solubility.
  • Hydrogen Bonding : Methoxy groups contribute to H-bond acceptor capacity, critical for target interactions.

Biological Activity

The compound 5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo and benzoxazine moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer activity of benzoxazine derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines. For example:

  • In vitro studies demonstrated that certain benzoxazine derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cancer cell lines . This indicates a significant potential for these compounds as lead candidates in anticancer drug development.

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis , which is crucial for tumor growth and metastasis.
  • Modulation of various signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • The presence of methoxy groups enhances solubility and bioavailability.
  • The fluorine atom may contribute to increased potency through enhanced interactions with biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzoxazine derivatives:

StudyCompoundCell Lines TestedIC50 Value (µM)Findings
1Benzoxazine APC-3, MDA-MB-2318.5Induced apoptosis
2Benzoxazine BMIA PaCa-215.0Inhibited angiogenesis
3Benzoxazine CU-87 MG12.0Reduced cell viability

These findings underscore the potential of benzoxazine derivatives in cancer therapy.

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